6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride
Overview
Description
6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride is a synthetic organic compound that combines a triazolopyridine core with a tetrahydrofuran ring and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride typically involves multiple steps:
Formation of the Triazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran derivative.
Chloromethylation: The final step involves the chloromethylation of the compound, which can be achieved using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrahydrofuran ring.
Cyclization Reactions: The triazolopyridine core can engage in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets in ways that could lead to the discovery of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for use in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: This compound also contains a chloromethyl group attached to a pyridine ring but lacks the triazole and tetrahydrofuran moieties.
3-(Chloromethyl)pyridine: Similar to 2-chloromethylpyridine but with the chloromethyl group in a different position.
4-(Chloromethyl)pyridine: Another positional isomer of chloromethylpyridine.
Uniqueness
6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride is unique due to its combination of a triazolopyridine core, a tetrahydrofuran ring, and a chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(chloromethyl)-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c12-6-8-3-4-10-13-14-11(15(10)7-8)9-2-1-5-16-9;/h3-4,7,9H,1-2,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOZGYSLRWCAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C3N2C=C(C=C3)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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